molecular formula C7H5NO3 B12871997 1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione CAS No. 61327-56-8

1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione

Cat. No.: B12871997
CAS No.: 61327-56-8
M. Wt: 151.12 g/mol
InChI Key: PLMTWBVLJIFWGW-UHFFFAOYSA-N
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Description

1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of oxazoles, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-amino-3-hydroxypyridine with an aldehyde, followed by cyclization in the presence of a catalyst such as iodine or potassium carbonate . The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) to ensure high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as column chromatography to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and various oxidized products depending on the specific reaction conditions used.

Scientific Research Applications

1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.

Properties

CAS No.

61327-56-8

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

3H-[1,3]oxazolo[3,4-a]pyridine-1,5-dione

InChI

InChI=1S/C7H5NO3/c9-6-3-1-2-5-7(10)11-4-8(5)6/h1-3H,4H2

InChI Key

PLMTWBVLJIFWGW-UHFFFAOYSA-N

Canonical SMILES

C1N2C(=O)C=CC=C2C(=O)O1

Origin of Product

United States

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